molecular formula C11H20O2 B13318662 1-Methoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde

1-Methoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde

Cat. No.: B13318662
M. Wt: 184.27 g/mol
InChI Key: NJZFCMHKYFJINF-UHFFFAOYSA-N
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Description

1-Methoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C11H20O2 It is a cyclohexane derivative characterized by the presence of a methoxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde typically involves the reaction of 3,3,5-trimethylcyclohexanol with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the aldehyde.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

    Oxidation: 1-Methoxy-3,3,5-trimethylcyclohexane-1-carboxylic acid.

    Reduction: 1-Methoxy-3,3,5-trimethylcyclohexane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Methoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    3-Ethoxy-1,1,5-trimethylcyclohexane: Similar structure but with an ethoxy group instead of a methoxy group.

    1,1-Di-tert-butylperoxy-3,3,5-trimethylcyclohexane: Contains peroxy groups and is used in polymerization reactions.

Uniqueness: 1-Methoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1-methoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H20O2/c1-9-5-10(2,3)7-11(6-9,8-12)13-4/h8-9H,5-7H2,1-4H3

InChI Key

NJZFCMHKYFJINF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C=O)OC)(C)C

Origin of Product

United States

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